Pinostilbene is derived from the biosynthesis of resveratrol through the methylation process, primarily facilitated by specific enzymes known as resveratrol O-methyltransferases. This process occurs in various plants, including grapevines and blueberries, where pinostilbene serves as a metabolite of pterostilbene, another resveratrol derivative .
Pinostilbene belongs to the broader class of stilbenes, which are polyphenolic compounds. It is classified under natural products due to its occurrence in plants and its potential therapeutic properties. The compound is recognized for its antioxidant, anti-inflammatory, and anticancer activities.
The synthesis of pinostilbene can be achieved through both chemical and biological methods.
In microbial systems, co-expression of multiple enzymes such as cinnamate/4-coumarate:coenzyme A ligase, stilbene synthase, and resveratrol O-methyltransferase has been shown to effectively produce pinostilbene . The yield can reach approximately 2.4 mg/L under optimized conditions.
Pinostilbene has a molecular formula of C15H14O4 and a molar mass of 258.27 g/mol. The structural representation includes two aromatic rings connected by a double bond with hydroxyl (-OH) and methoxy (-OCH3) substituents.
Pinostilbene undergoes various chemical reactions typical of polyphenolic compounds:
Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to monitor these reactions and quantify pinostilbene production .
The mechanism by which pinostilbene exerts its biological effects involves several pathways:
Research shows that concentrations of 20 to 40 µM pinostilbene can significantly inhibit the growth of human colon cancer cells by inducing cell cycle arrest at the S phase .
Pinostilbene has garnered attention for its potential therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3